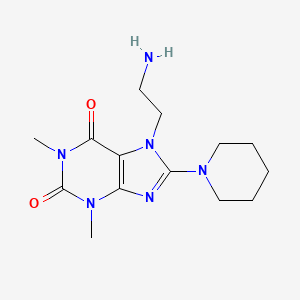![molecular formula C15H14F6N6O3 B11508549 N-Isopropyl-N'-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine](/img/structure/B11508549.png)
N-Isopropyl-N'-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N2-(4-nitrophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with hexafluoropropan-2-yl, nitrophenyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N2-(4-nitrophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N2-(4-nitrophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hexafluoropropan-2-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N2-(4-nitrophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N2-(4-nitrophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- **6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N2-(4-chlorophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine
- **6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N2-(4-methylphenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N2-(4-nitrophenyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexafluoropropan-2-yl group enhances its stability and reactivity, while the nitrophenyl group contributes to its potential biological activity.
Properties
Molecular Formula |
C15H14F6N6O3 |
|---|---|
Molecular Weight |
440.30 g/mol |
IUPAC Name |
6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-4-N-(4-nitrophenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H14F6N6O3/c1-7(2)22-11-24-12(23-8-3-5-9(6-4-8)27(28)29)26-13(25-11)30-10(14(16,17)18)15(19,20)21/h3-7,10H,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
GWQXNPMXSAJYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Hydroxy-3-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11508473.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11508482.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11508487.png)
![3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B11508488.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508493.png)
![N,N'-(2,2-dimethylpropane-1,3-diyl)bis[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide]](/img/structure/B11508496.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11508499.png)

![4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol](/img/structure/B11508507.png)
![5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11508513.png)
![4-hydroxy-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11508524.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11508529.png)
![N,N'-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide](/img/structure/B11508541.png)
